alpha-Msh (pig)
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Overview
Description
Alpha-melanocyte stimulating hormone (alpha-MSH) is a tridecapeptide hormone derived from the pro-opiomelanocortin hormone. It is primarily known for its role in stimulating melanin production in melanocytes, which leads to skin pigmentation. Alpha-MSH is secreted by melanocytes and keratinocytes in response to ultraviolet light exposure. It also exhibits anti-inflammatory and antimicrobial properties by activating melanocortin receptors.
Preparation Methods
Synthetic Routes and Reaction Conditions
Alpha-MSH can be synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a resin-bound peptide chain. The amino acids are coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is assembled, it is cleaved from the resin and deprotected using trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of alpha-MSH involves large-scale solid-phase peptide synthesis. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency. The synthesized peptide is purified using high-performance liquid chromatography (HPLC) and characterized using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Chemical Reactions Analysis
Types of Reactions
Alpha-MSH undergoes various chemical reactions, including:
Oxidation: The methionine residue in alpha-MSH can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with analogs to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Fmoc-protected amino acid derivatives and coupling reagents like DIC and HOBt.
Major Products Formed
Oxidation: Methionine sulfoxide-containing alpha-MSH.
Reduction: Reduced alpha-MSH with free thiol groups.
Substitution: Alpha-MSH analogs with modified amino acid residues.
Scientific Research Applications
Alpha-MSH has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in melanogenesis, inflammation, and immune response.
Medicine: Explored as a potential therapeutic agent for conditions like melanoma, inflammatory diseases, and skin disorders.
Industry: Utilized in cosmetic formulations for skin pigmentation and protection against ultraviolet radiation.
Mechanism of Action
Alpha-MSH exerts its effects by binding to melanocortin receptors (MC1R, MC3R, MC4R, and MC5R). The binding activates the adenylyl cyclase-cyclic AMP-protein kinase A pathway, leading to the phosphorylation of transcription factors like cAMP response element-binding protein (CREB). This, in turn, stimulates the expression of genes involved in melanin synthesis, DNA damage repair, and cell proliferation. In keratinocytes, alpha-MSH enhances nucleotide excision repair activity by phosphorylating DNA damage sensors like ataxia telangiectasia mutated (ATM) and Rad3 related (ATR).
Comparison with Similar Compounds
Similar Compounds
Beta-melanocyte stimulating hormone (beta-MSH): Another melanocortin peptide with similar functions but different receptor affinities.
Gamma-melanocyte stimulating hormone (gamma-MSH): A melanocortin peptide with distinct biological activities.
Adrenocorticotropic hormone (ACTH): A peptide hormone derived from pro-opiomelanocortin with overlapping functions.
Uniqueness of Alpha-MSH
Alpha-MSH is unique due to its high affinity for melanocortin 1 receptor (MC1R) and its potent effects on melanin synthesis and anti-inflammatory responses. Its ability to modulate multiple cellular pathways makes it a versatile molecule for therapeutic and research applications.
Properties
Molecular Formula |
C77H108N20O20S |
---|---|
Molecular Weight |
1665.9 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(1S)-1-carboxy-2-methylpropyl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C77H108N20O20S/c1-42(2)64(76(116)117)96-74(114)61-20-13-30-97(61)75(115)54(18-10-11-28-78)87-62(102)38-84-65(105)57(34-46-36-83-50-17-9-8-16-49(46)50)93-66(106)51(19-12-29-82-77(79)80)88-69(109)55(32-44-14-6-5-7-15-44)91-71(111)58(35-47-37-81-41-85-47)94-67(107)52(25-26-63(103)104)89-68(108)53(27-31-118-4)90-73(113)60(40-99)95-70(110)56(33-45-21-23-48(101)24-22-45)92-72(112)59(39-98)86-43(3)100/h5-9,14-17,21-24,36-37,41-42,51-61,64,83,98-99,101H,10-13,18-20,25-35,38-40,78H2,1-4H3,(H,81,85)(H,84,105)(H,86,100)(H,87,102)(H,88,109)(H,89,108)(H,90,113)(H,91,111)(H,92,112)(H,93,106)(H,94,107)(H,95,110)(H,96,114)(H,103,104)(H,116,117)(H4,79,80,82)/t51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,64-/m0/s1 |
InChI Key |
MBBQINYFFIKILA-UAZQEYIDSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CNC=N5)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CO)NC(=O)C |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CNC=N5)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)NC(=O)C |
Origin of Product |
United States |
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